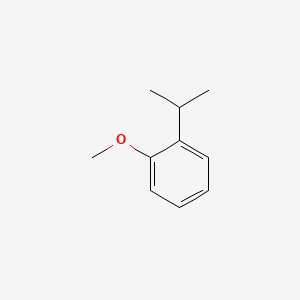

2-Isopropylanisole

Description

Contextualizing 2-Isopropylanisole within Aromatic Ether Chemistry

Aromatic ethers, characterized by an oxygen atom connecting an aryl group and an alkyl or another aryl group, are a cornerstone of organic chemistry. Anisole (B1667542) (methoxybenzene) is one of the most fundamental examples, and its derivatives, including this compound, are pivotal in both synthetic and mechanistic studies. researchgate.netnih.gov These compounds are widely used as intermediates in the synthesis of perfumes, flavorings, and pharmaceuticals. researchgate.net The ether linkage in anisoles influences the reactivity of the aromatic ring, making them interesting substrates for electrophilic aromatic substitution and other transformations.

This compound, specifically, is a disubstituted anisole where the substituents are located at adjacent positions on the benzene (B151609) ring. This ortho-substitution pattern introduces steric considerations that, combined with the electronic effects of the methoxy (B1213986) and isopropyl groups, dictate the compound's chemical behavior.

Significance of Methoxy- and Isopropyl-Substituted Arenes in Synthetic and Mechanistic Studies

The methoxy group (-OCH₃) is a powerful tool in organic synthesis. When attached to an aromatic ring, it acts as a strong electron-donating group through resonance, activating the ring towards electrophilic aromatic substitution. wikipedia.org This activating effect directs incoming electrophiles primarily to the ortho and para positions. masterorganicchemistry.com The methoxy group's ability to be cleaved to a phenol (B47542) adds to its synthetic utility, serving as a protecting group for the hydroxyl functionality. Furthermore, its presence can influence the lipophilicity and metabolic stability of molecules, making it a key substituent in medicinal chemistry. tandfonline.com

The isopropyl group, a bulky alkyl substituent, also influences the reactivity of the aromatic ring. It is an electron-donating group, albeit weaker than the methoxy group, and directs electrophilic attack to the ortho and para positions. masterorganicchemistry.com Its primary significance, however, often lies in its steric bulk. This steric hindrance can influence the regioselectivity of reactions, favoring substitution at less hindered positions. nih.gov In mechanistic studies, the isopropyl group can be used to probe the sensitivity of a reaction to steric effects and can stabilize certain conformations in molecules. researchgate.net The combination of these two groups in this compound creates a unique electronic and steric environment on the aromatic ring.

Historical Perspectives on Aromatic Systems Bearing Alkyl and Alkoxy Substituents

The study of substituted aromatic systems has a rich history, dating back to the 19th century with the discovery of benzene's structure. libretexts.org A pivotal moment in the synthesis of alkylated and acylated arenes was the development of the Friedel-Crafts reactions in 1877 by Charles Friedel and James Mason Crafts. tamu.eduwikipedia.org This set of reactions, involving the reaction of an aromatic ring with an alkyl or acyl halide in the presence of a Lewis acid catalyst, provided a general method for attaching substituents to aromatic rings. tamu.edumasterorganicchemistry.com

Early investigations into the reactions of substituted benzenes led to the empirical rules for directing effects, where substituents were classified as either ortho-para directing or meta directing. masterorganicchemistry.com The electronic theory of organic chemistry, developed in the early 20th century, provided a theoretical framework for understanding these observations based on the electron-donating or electron-withdrawing nature of the substituents. nih.govacs.orgscispace.com The study of compounds like anisole and its alkylated derivatives has been instrumental in refining our understanding of substituent effects, reaction mechanisms, and the interplay of kinetics and thermodynamics in chemical reactions. masterorganicchemistry.comacs.org

Physicochemical Properties of this compound

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₄O |

| Molecular Weight | 150.22 g/mol |

| CAS Number | 2944-47-0 |

| Appearance | Clear, light yellow liquid |

| Boiling Point | 198-200 °C |

| Density | 0.936 g/mL at 25 °C |

| Refractive Index | 1.508 (at 20 °C) |

| Flash Point | 86 °C (187 °F) |

| Solubility | Slightly soluble in water |

Data sourced from references fishersci.casigmaaldrich.comvulcanchem.comfishersci.iechemeo.com

Synthesis and Reactions of this compound

This compound can be prepared through several synthetic routes. One common method is the O-methylation of 2-isopropylphenol (B134262) using a methylating agent like dimethyl sulfate (B86663). scientificlabs.com Another approach involves the Friedel-Crafts alkylation of anisole, though this can sometimes lead to a mixture of isomers. acs.org It can also be synthesized via the demethylation of its corresponding phenol. vulcanchem.com

In terms of its reactivity, this compound serves as a starting material in various organic syntheses. For instance, it can be brominated to produce 4-bromo-2-isopropylanisole. sigmaaldrich.comscientificlabs.com It has also been utilized as a precursor in the multi-step synthesis of natural products such as (±)-shonanyl methyl ether and (±)-ferruginyl methyl ether. fishersci.cascientificlabs.com Furthermore, it has been employed in studies of C-H activation and arylation reactions, where its substitution pattern influences the regioselectivity of the transformation. nih.gov

Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic techniques.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum of substituted anisoles, the chemical shifts of the aromatic carbons and the methoxyl carbon are influenced by the nature and position of other substituents. cdnsciencepub.com The carbon attached to the methoxy group typically appears in the downfield region of the aromatic signals.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons, the methoxy protons (a singlet), and the isopropyl group protons (a doublet for the methyls and a septet for the methine).

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-2-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-8(2)9-6-4-5-7-10(9)11-3/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZRVXTXKISCGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90951956 | |

| Record name | 1-Methoxy-2-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90951956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2944-47-0 | |

| Record name | o-Isopropylanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methoxy-2-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90951956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 2 Isopropylanisole

Established Synthetic Routes to 2-Isopropylanisole

The preparation of this compound is most commonly approached via two main strategies: the methylation of a pre-existing isopropyl-substituted phenol (B47542) or the introduction of an isopropyl group onto the anisole (B1667542) ring.

O-Methylation Pathways from Substituted Phenols

A direct and widely utilized method for the synthesis of this compound is the O-methylation of 2-isopropylphenol (B134262). This reaction involves the conversion of the hydroxyl group of the phenol into a methoxy (B1213986) group. A common methylating agent for this transformation is dimethyl sulfate (B86663).

The precursor, 2-isopropylphenol, can be synthesized through the alkylation of phenol with isopropanol (B130326) or propylene (B89431). This alkylation is often catalyzed by solid acids, such as zeolites. For instance, the isopropylation of phenol using isopropyl alcohol (IPA) over various zeolite catalysts has been studied, with a focus on producing isopropylphenol (IPP) isomers.

| Catalyst | Phenol Conversion (%) | IPP Selectivity (%) | Reaction Conditions | Reference |

| MCM-49 | 61 | 70 | Optimized conditions | rsc.org |

| Hierarchical ZSM-5 | 58 | 40 (yield) | Continuous flow, c-axis-oriented nano-rods | rsc.org |

| Modified SAPO-11 | 55 | 77 | n(IPA)/n(phenol) = 0.8, 280 °C, WHSV = 3.0 h⁻¹ | rsc.orgresearchgate.net |

| H-Beta Zeolite | 94 | 56 (DIPP selectivity) | Vapour phase, optimized parameters | researchgate.net |

*DIPP = Diisopropylphenol

It is important to note that the alkylation of phenol can lead to a mixture of ortho- and para-isomers (2-isopropylphenol and 4-isopropylphenol), as well as di- and poly-alkylated products. The regioselectivity can be influenced by the catalyst and reaction conditions. For example, in the alkylation of phenol with 1-octene (B94956) over BEA(15) zeolite, the formation of the ortho-isomer is kinetically favored. iitm.ac.in A highly ortho-selective alkylation of phenol with 2-propanol has been achieved without a catalyst in supercritical water at 673 K, yielding an ortho/para ratio of over 20. researchgate.net

Once 2-isopropylphenol is obtained, its O-methylation provides this compound.

Ring Functionalization Strategies for Anisole Derivatives

An alternative approach to this compound involves the direct functionalization of the anisole ring, primarily through Friedel-Crafts alkylation. This electrophilic aromatic substitution reaction introduces an isopropyl group onto the anisole molecule. The reaction can be carried out using an isopropyl halide or propylene as the alkylating agent in the presence of a Lewis acid or solid acid catalyst.

However, a significant challenge in the Friedel-Crafts alkylation of anisole is controlling the regioselectivity. The methoxy group is an ortho-, para-director, meaning that the reaction can yield a mixture of this compound and 4-isopropylanisole (B1583350). The product distribution is influenced by the catalyst and reaction conditions, with thermodynamic and kinetic factors playing a crucial role. masterorganicchemistry.com

Recent advancements have focused on developing catalysts that offer high regioselectivity. For instance, cationic imidazolin-2-iminato scandium(III) alkyl complexes have been shown to be efficient catalysts for the highly regioselective C-H alkylation of anisoles with olefins, favoring the ortho position. rsc.orgnih.govrsc.org

| Catalyst System | Reactants | Selectivity/Yield | Key Features | Reference |

| Cationic imidazolin-2-iminato scandium(III) alkyl complex | Anisole, Norbornene | 99% yield of ortho-alkylation product | Highly regioselective for ortho-Csp²-H alkylation | rsc.org |

| Niobium Phosphate | Anisole, 1-octen-3-ol | High selectivity for monoalkylated products | Effective for alkylation with allylic alcohols | scielo.brresearchgate.net |

| Deloxan® (polysiloxane-supported solid acid) | Anisole, Propene/Propan-2-ol | 100% selectivity for mono-alkylated products at 50% conversion | Continuous flow reaction in supercritical CO₂ | rsc.org |

| H-Beta and H-Mordenite Zeolites | Phenol, Isopropyl alcohol | High conversion and selectivity to isopropylphenols | Vapour phase isopropylation | rsc.org |

Enantioselective Synthesis Approaches Relevant to Chiral Isomers

This compound possesses a chiral center if the two methyl groups of the isopropyl substituent are considered distinct, for example, through isotopic labeling, or if the molecule is a precursor to a more complex chiral structure. The development of enantioselective synthetic methods is a key area of modern organic chemistry. google.com While specific methods for the enantioselective synthesis of this compound are not widely reported, several general strategies for asymmetric synthesis could be applicable.

One potential approach is the catalytic asymmetric ortho-alkylation of phenols . This would involve the enantioselective introduction of the isopropyl group to phenol, followed by O-methylation. Research in this area has shown that chiral catalysts can control the stereochemistry of the ortho-alkylation of phenols with various electrophiles. rsc.orgrsc.org For instance, chiral phosphoric acids have been used to catalyze the asymmetric hydroarylation of alkynes with naphthols. rsc.org

Another strategy could be the enantioselective Friedel-Crafts alkylation of anisole . This would require a chiral catalyst that can differentiate between the two enantiotopic faces of the incoming electrophile or the prochiral positions on the anisole ring. While challenging, progress has been made in the development of catalytic enantioselective Friedel-Crafts alkylations for various aromatic compounds. beilstein-journals.org

Kinetic resolution of racemic this compound or its precursor, 2-isopropylphenol, presents another viable route. This process involves the use of a chiral catalyst or reagent that reacts at different rates with the two enantiomers of the racemic mixture, allowing for their separation. researchgate.netrsc.org For example, enzymatic kinetic resolution is a powerful tool for obtaining enantiopure compounds. mdpi.comvtt.fi

Catalyst Systems in this compound Synthesis

The choice of catalyst is critical in directing the outcome of the synthesis of this compound, influencing factors such as yield, regioselectivity, and potentially enantioselectivity.

For the alkylation of phenol to produce the 2-isopropylphenol precursor, solid acid catalysts are prominent. Zeolites , such as H-Beta, H-Mordenite, and SAPO-11, have been extensively studied. rsc.orgresearchgate.net These materials offer advantages such as reusability and reduced environmental impact compared to traditional homogeneous catalysts. The acidic properties and pore structure of the zeolite play a significant role in determining the product distribution. researchgate.netiitm.ac.in For example, large-pore zeolites like H-beta (BEA(15)) have been shown to be active in the liquid-phase alkylation of phenol. iitm.ac.in

In the context of Friedel-Crafts alkylation of anisole , a range of catalysts have been employed. Traditional Lewis acids like AlCl₃ can be used, but they often suffer from issues with waste generation and catalyst deactivation. rsc.org Modern approaches favor solid acid catalysts. Niobium phosphate has emerged as an effective catalyst for the liquid-phase alkylation of anisole with various alkylating agents, demonstrating high activity and selectivity for monoalkylation. scielo.brresearchgate.netepa.govscite.aiacs.org Mesoporous silica-based catalysts, such as hafnium-doped SBA-15, have also been reported as efficient Lewis acidic catalysts for Friedel-Crafts alkylation. mdpi.com

For achieving high ortho-selectivity in the alkylation of anisole, specialized catalyst systems are being developed. As mentioned, cationic imidazolin-2-iminato scandium(III) alkyl complexes have shown exceptional performance in the regioselective C-H alkylation of anisoles with olefins. rsc.orgnih.govrsc.org The mechanism of these scandium catalysts involves C-H activation, offering a different pathway to the classical Friedel-Crafts mechanism. springernature.com

For potential enantioselective syntheses , the catalyst systems would need to incorporate a chiral component. This could involve the use of chiral ligands in conjunction with a metal center, such as palladium or rhodium, which are known to be effective in various asymmetric transformations. acs.orgnih.gov Chiral phosphoramidites and chiral N,N'-dioxides are examples of ligand classes that have been successfully used in asymmetric catalysis. nih.govrsc.org Organocatalysis, using chiral Brønsted acids like chiral phosphoric acids, also presents a promising avenue for asymmetric Friedel-Crafts type reactions. rsc.org

Chemical Reactivity and Transformation Pathways of 2 Isopropylanisole

Electrophilic Aromatic Substitution Reactions of 2-Isopropylanisole

The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is governed by the combined electronic and steric effects of the methoxy (B1213986) (-OCH₃) and isopropyl (-CH(CH₃)₂) substituents. The methoxy group is a potent activating group and an ortho, para-director due to its strong resonance-donating (+R) effect, which enriches the electron density at the C4 (para) and C6 (ortho) positions. askfilo.comschoolwires.net The isopropyl group is a weakly activating, ortho, para-directing group via its inductive (+I) effect. lkouniv.ac.in

In electrophilic attacks, the directing power of the methoxy group dominates. schoolwires.net The two primary sites for substitution are the C4 and C6 positions. However, the C6 position is sterically hindered by the adjacent bulky isopropyl group. nih.gov Consequently, electrophilic substitution preferentially occurs at the C4 position, which is para to the strongly activating methoxy group and less sterically encumbered. lkouniv.ac.in This leads to the predominant formation of 4-substituted-2-isopropylanisole derivatives. The transition state for para attack is more stabilized compared to ortho or meta attack, as resonance places the positive charge on the carbon bearing the methoxy group, allowing for delocalization by the oxygen's lone pair. libretexts.org

Nitrodeisopropylation is a form of ipso-substitution where an isopropyl group is displaced by a nitro group during nitration. While detailed kinetic studies on this compound are not extensively documented in the provided search results, research on the related isomer, 4-isopropylanisole (B1583350), provides significant insight into this process. lookchem.comrsc.orgrsc.org During the nitration of 4-isopropylanisole in aqueous sulphuric acid, attack by the nitronium ion can occur at the C1 position, which is occupied by the isopropyl group, forming an ipso-Wheland intermediate. lookchem.comrsc.org

This intermediate can then undergo nitrodeisopropylation, losing the isopropyl group to yield a nitrated product without the isopropyl substituent. rsc.orgresearchgate.net For 4-isopropylanisole, this process leads to the formation of 4-nitrophenol (B140041) and other byproducts, demonstrating that demethoxylation can also occur concurrently with nitrodeisopropylation. lookchem.comrsc.org The studies conclude that the loss of the isopropyl group can happen without the assistance of water. rsc.orgresearchgate.net This mechanism is a potential reaction pathway for other isopropyl-substituted anisoles, including this compound, under similar nitrating conditions.

Regioselectivity and Mechanistic Investigations

Arylation Reactions Involving Transition Metals

Recent advancements in organic synthesis have shown that this compound can undergo transition-metal-catalyzed arylation reactions, particularly through C–H activation. In a notable departure from the conventional ortho/para selectivity dictated by electronics, palladium/norbornene cooperative catalysis has been utilized to achieve meta-C–H arylation of anisole (B1667542) derivatives. nih.govchemrxiv.org

In this system, this compound was successfully arylated at the C5 position (meta to the methoxy group). nih.govresearchgate.net The reaction, catalyzed by Pd(OAc)₂ with specific ligands and a modified norbornene mediator, selectively functionalizes the C5 position. The large isopropyl substituent at the C2 position sterically hinders C–H activation at the adjacent C3 position, thereby favoring arylation at the more accessible C5 position. nih.gov This methodology yielded the meta-arylated product with a high regiomeric ratio. chemrxiv.org

| Substrate | Arylating Agent | Catalyst System | Product | Regioselectivity (meta:para) | Reference |

| This compound | Aryl Iodides | Pd(OAc)₂, Ligands (L7, L8), Norbornene-CO₂Me, AgOAc | 5-Aryl-2-isopropylanisole | 12:1 | nih.govchemrxiv.org |

Table 1: Meta-C–H Arylation of this compound.

Halogenation and Related Derivatization Studies

This compound serves as a substrate for specific halogenation reactions. It can be efficiently brominated to prepare 4-bromo-2-isopropylanisole using a system composed of lithium bromide (LiBr) and ammonium (B1175870) cerium(IV) nitrate (B79036) (CAN). scientificlabs.comtandfonline.com This reaction proceeds with high regioselectivity, targeting the C4 position, which is para to the activating methoxy group, consistent with the principles of electrophilic aromatic substitution. stackexchange.com The CAN acts as an oxidant to generate the brominating species from bromide. stackexchange.com This transformation is a key step in the multi-step synthesis of other complex molecules, such as (±)-shonanyl methyl ether and various antituberculosis agents. tandfonline.com

| Substrate | Reagents | Product | Position of Bromination | Reference |

| This compound | LiBr, Ammonium Cerium(IV) Nitrate (CAN) | 4-Bromo-2-isopropylanisole | C4 (para to -OCH₃) | scientificlabs.comtandfonline.com |

Table 2: Regioselective Bromination of this compound.

C–H Activation Methodologies

Methodologies involving C–H activation represent a powerful strategy for the functionalization of otherwise inert C-H bonds. This compound has been used as a substrate in such transformations, most notably in palladium-catalyzed reactions that reverse conventional regioselectivity. nih.govchemrxiv.org

The meta-C–H arylation of this compound is a prime example of this advanced methodology. nih.govresearchgate.net The catalytic cycle, promoted by a Pd/S,O-ligand system and mediated by norbornene, is believed to involve an initial ortho-C–H activation, followed by insertion of norbornene. chemrxiv.org A subsequent second C–H activation at the meta position leads to the final arylated product. Research indicates that this second C–H activation step is reversible. chemrxiv.org The steric bulk of the C2-isopropyl group plays a crucial role, impeding the second C–H activation at the C3 position and thus directing the reaction to the C5 position. nih.gov This strategy enables the synthesis of complex aryl structures that are not readily accessible through traditional electrophilic substitution reactions. nih.gov

Electrocatalytic C–H Functionalization Strategies

Electrocatalysis has emerged as a sustainable and efficient method for C-H functionalization, often avoiding the need for chemical oxidants. frontiersin.orgresearchgate.net These reactions can be performed directly, where the substrate undergoes electron transfer at the electrode surface, or indirectly, using a redox mediator. nih.gov Indirect electrolysis often leads to improved selectivity by operating at lower potentials. nih.gov

For anisole derivatives, electrocatalytic methods have been explored for various transformations. While direct electrocatalytic C-H functionalization of this compound is not specifically detailed, related systems demonstrate the potential of this strategy. For instance, the use of redox mediators allows for the chemoselective oxidation of unactivated C-H bonds. acs.org The combination of electrocatalysis with transition metal catalysis, known as metallaelectrocatalysis, has further expanded the scope of C-H functionalization reactions. researchgate.netacs.org

General principles of electrocatalytic C-H functionalization:

Methods: Can be direct or indirect (using redox mediators). nih.gov

Advantages: Often avoids harsh chemical oxidants, offering a more sustainable approach. frontiersin.org

Applications: Can be applied to a wide range of substrates for C-C, C-N, and C-S bond formation. frontiersin.org

Demethylation Protocols for Aryl Methyl Ethers

The cleavage of the methyl group from aryl methyl ethers is a common transformation in organic synthesis. For this compound, this would yield 2-isopropylphenol (B134262).

Boron tribromide (BBr3) is a powerful and widely used reagent for the demethylation of aryl methyl ethers. chemicalbook.com This reaction typically proceeds under mild conditions, often at or below room temperature, and is effective for a broad range of substrates. chemicalbook.comorgsyn.org The reaction involves the cleavage of the alkyl-oxygen bond of the ether, yielding the corresponding phenol (B47542) and an alkyl bromide after workup. chemicalbook.com

In the context of synthesizing more complex molecules, the demethylation of a methoxy group is a crucial step. For example, in the synthesis of phenanthrene (B1679779) derivatives, a methoxy group was successfully removed using BBr3 in dichloromethane (B109758) (CH2Cl2) at 0°C to room temperature, achieving a high yield. tandfonline.com This method is particularly valuable as it can be used in the presence of various functional groups without affecting them. orgsyn.org

| Reactant | Reagent | Solvent | Conditions | Product | Yield | Reference |

| 2-isopropyl-3-methoxyphenanthrene derivative | BBr3 | CH2Cl2 | 0°C to rt, 12h | 2-isopropylphenanthren-3-ol derivative | 93% | tandfonline.com |

| 3,3'-Dimethoxybiphenyl | BBr3 | CH2Cl2 | 0°C to rt, overnight | 3,3'-Dihydroxybiphenyl | 77-86% | orgsyn.org |

Table 1: Examples of Boron Tribromide Mediated Demethylation

An alternative method for the demethylation of aryl methyl ethers involves the use of iodocyclohexane (B1584034) in dimethylformamide (DMF). researchgate.net This system is considered a mild and selective approach, where iodocyclohexane is thought to generate hydrogen iodide (HI) in situ, which is the active demethylating agent. researchgate.net This method has been successfully applied to various aryl methyl ethers, including guaiacol, and has been used in the exhaustive demethylation of calixarene (B151959) derivatives. researchgate.net

The reaction is typically carried out by refluxing the aryl methyl ether with iodocyclohexane in DMF. researchgate.net This approach is noted for its potential to minimize undesirable side reactions. researchgate.net

Boron Tribromide Mediated Demethylation

Metal-Mediated and Organometallic Reactions

This compound can participate in various metal-mediated and organometallic reactions. These reactions are fundamental in synthetic organic chemistry for creating new carbon-carbon and carbon-heteroatom bonds.

Organometallic reagents, such as those derived from lithium and magnesium (Grignard reagents), are powerful nucleophiles used for additions to carbonyls and other electrophiles. libretexts.org The formation of such reagents from this compound would involve the reaction of a halogenated derivative of this compound with the corresponding metal.

Transition metal-mediated reactions have also been explored. For instance, nickel-catalyzed cross-coupling reactions of aryl halides with organozinc reagents have been studied, although the direct involvement of this compound was not observed in the specific context provided. daneshyari.com Furthermore, metal-mediated hydrodenitrogenation catalysis has been investigated with derivatives of this compound. arizona.edu

The main types of organometallic reactions include ligand substitution, oxidative addition, and reductive elimination. cbpbu.ac.in Oxidative addition involves the insertion of a metal into a covalent bond, increasing the metal's oxidation state. fiveable.me Reductive elimination is the reverse process, forming a new bond between two ligands. nih.gov These fundamental steps are key to many catalytic cycles involving transition metals. cbpbu.ac.infiveable.me

Applications in Complex Organic Synthesis and Precursor Development

2-Isopropylanisole as a Synthetic Intermediate

The strategic placement of the functional groups in this compound makes it an ideal starting material for constructing more elaborate molecular architectures. It can be prepared from the O-methylation of 2-isopropylphenol (B134262) using reagents like dimethyl sulfate (B86663) enamine.net. This straightforward conversion provides access to a key intermediate for various synthetic endeavors.

This compound has been successfully employed as a starting material in the multi-step total synthesis of (±)-shonanyl methyl ether enamine.net. The synthesis leverages the inherent structure of this compound to build the target molecule, which features a complex bicyclic system. The synthetic route highlights the utility of this compound in constructing terpenoid-like frameworks.

In a similar fashion to the synthesis of shonanyl methyl ether, this compound also serves as a key precursor in the total synthesis of (±)-ferruginyl methyl ether enamine.net. This synthesis further demonstrates the compound's role as a foundational element for accessing complex natural product derivatives.

Precursor for (±)-Shonanyl Methyl Ether

Role in Natural Product Total Synthesis

The total synthesis of natural products is a significant area of organic chemistry that showcases the power of synthetic strategies. This compound and its derivatives have proven instrumental in the assembly of several intricate natural products.

The total synthesis of the tricyclic diterpene (+)-totarol has been achieved utilizing a derivative of this compound. In one reported pathway, 3-acetoxymethyl-2-isopropylanisole is converted into the key intermediate (2-isopropyl-3-methoxybenzyl)triphenylphosphonium chloride harvard.edugoogleapis.com. This phosphonium (B103445) salt is then used in a Wittig reaction with (R)-(−)-α-cyclocitral to construct the carbon skeleton of totarol (B1681349) harvard.edugoogleapis.com. The resulting (+)-totaryl methyl ether is subsequently demethylated to yield (+)-totarol harvard.edugoogleapis.com. As the conversion of (+)-totarol to the bisditerpene (+)-podototarin has been previously established, this synthesis also constitutes a formal total synthesis of (+)-podototarin harvard.edugoogleapis.com.

Table 1: Key Intermediates in the Synthesis of (+)-Totarol

| Intermediate Compound | Role in Synthesis | Reference |

| 3-Acetoxymethyl-2-isopropylanisole | Starting material for the phosphonium salt | googleapis.com |

| (2-isopropyl-3-methoxybenzyl)triphenylphosphonium chloride | Key Wittig reagent | googleapis.com |

| (+)-Totaryl methyl ether | Direct precursor to the final product | harvard.edugoogleapis.com |

This compound is a crucial intermediate in the synthesis of phenanthrene (B1679779) derivatives that mimic the structures of natural products like multicaulin (B1209865) and miltirone (B191885). The synthesis commences with 2-isopropylphenol, which is O-methylated to produce this compound pdbj.org. A subsequent selective bromination reaction yields 4-bromo-2-isopropylanisole pdbj.orgresearchgate.net. This brominated compound serves as a versatile intermediate for further elaborations. For instance, it can be converted into 3-isopropyl-4-methoxybenzonitrile, a precursor for building the phenanthrene core through a series of reactions including a Pschorr coupling, which is a critical step in forming the tricyclic system pdbj.orgresearchgate.net. The resulting dihydrophenanthrene can then be oxidized and demethylated to produce multicaulin and miltirone analogues pdbj.org.

Table 2: Synthetic Sequence for Miltirone-like Phenanthrene Derivatives

| Step | Starting Material | Reagents | Product | Purpose | Reference |

| 1 | 2-Isopropylphenol | Dimethyl sulfate (Me₂SO₄), NaOH | This compound | Protection of phenol (B47542) | pdbj.org |

| 2 | This compound | Lithium bromide (LiBr), Ceric ammonium (B1175870) nitrate (B79036) (CAN) | 4-Bromo-2-isopropylanisole | Introduction of a handle for further functionalization | pdbj.org |

| 3 | 4-Bromo-2-isopropylanisole | Copper(I) cyanide (CuCN) | 3-Isopropyl-4-methoxybenzonitrile | Introduction of a cyano group for chain extension | pdbj.orgresearchgate.net |

| 4 | (Further Intermediates) | Pschorr coupling reaction | 2-isopropyl-3-methoxy-9,10-dihydrophenanthrene | Formation of the tricyclic phenanthrene core | pdbj.orgresearchgate.net |

| 5 | 2-isopropyl-3-methoxy-9,10-dihydrophenanthrene | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 2-isopropyl-3-methoxyphenanthrene | Aromatization | pdbj.org |

Synthesis of (±)-Totarol and (+)-Podototarin

Utilization in Chiral Auxiliaries and Ligand Design for Asymmetric Catalysis

The development of chiral auxiliaries and ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds chiralpedia.combuchler-gmbh.com. These chiral molecules temporarily or catalytically induce stereoselectivity in a reaction slideshare.netsfu.ca. While structurally diverse scaffolds are employed for this purpose, a review of the scientific literature does not indicate that this compound or its simple derivatives are commonly utilized as foundational scaffolds in the design of chiral auxiliaries or ligands for asymmetric catalysis. Research in this area tends to focus on other structural motifs, such as those derived from C2-symmetric backbones, bipyrrolidines, or natural products like camphor (B46023) researchgate.netumich.edu.

Development of Novel Aromatic Compounds from this compound Scaffolds

This compound serves as a versatile and strategic starting material in the field of complex organic synthesis, providing a foundational scaffold for the construction of a diverse array of novel aromatic compounds. Its inherent structural features—a methoxy (B1213986) group and an isopropyl group attached to a benzene (B151609) ring—offer unique reactivity and steric influence that can be exploited to achieve specific synthetic outcomes. Researchers have successfully utilized this compound to build more complex molecules, including biologically active agents and functional materials.

One notable application of this compound is in the synthesis of phenanthrene derivatives, a class of polycyclic aromatic hydrocarbons with significant interest in medicinal chemistry. A multi-step synthesis of multicaulin and miltirone-like compounds, which have been evaluated for their antituberculosis activity, commences with 2-isopropylphenol. nih.gov The initial step involves the O-methylation of 2-isopropylphenol to yield this compound, which is then subjected to a sequence of reactions to construct the phenanthrene core. nih.gov

The synthetic pathway continues with the selective bromination of this compound to produce 4-bromo-2-isopropylanisole. nih.gov This intermediate is then converted into 3-isopropyl-4-methoxybenzonitrile, followed by further transformations to build a side chain that ultimately facilitates a Pschorr cyclization. nih.gov This key cyclization step forms the tricyclic phenanthrene skeleton. nih.gov The resulting 2-isopropyl-3-methoxy-9,10-dihydrophenanthrene can be further modified to yield a variety of phenanthrene derivatives. nih.gov

Another significant area where this compound is employed as a precursor is in the palladium-catalyzed C-H activation/arylation reactions to form biaryl structures. These reactions are pivotal in creating complex aromatic systems found in many pharmaceuticals and advanced materials. In a specific example, this compound undergoes a meta-C–H arylation reaction. nih.gov This process reverses the conventional ortho- and para-selectivity often observed in electrophilic aromatic substitution, providing a direct route to meta-substituted products. nih.gov The use of a palladium catalyst in conjunction with a modified norbornene ligand system enables the selective arylation at the C-5 position of the this compound ring. nih.gov This method has been shown to tolerate a range of aryl iodides, affording the corresponding meta-arylated products in good yields. nih.gov

Furthermore, this compound is a documented starting material for the synthesis of other complex molecules such as (±)-shonanyl methyl ether. sigmaaldrich.com The strategic placement of the methoxy and isopropyl groups on the aromatic ring of this compound provides a valuable platform for chemists to design and execute intricate synthetic routes leading to novel and functionally diverse aromatic compounds.

Table 1: Synthesis of Phenanthrene Precursors from this compound Derivatives

| Step | Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 1 | 2-Isopropylphenol | O-methylation | This compound | - | nih.gov |

| 2 | This compound | CAN/LiBr | 4-Bromo-2-isopropylanisole | - | nih.gov |

| 3 | 4-Bromo-2-isopropylanisole | CuCN, DMF, 140 °C, 12 h | 3-Isopropyl-4-methoxybenzonitrile | 90% | nih.gov |

| 4 | 3-Isopropyl-4-methoxybenzonitrile | EtOH, H₂SO₄, reflux, 12 h | Ethyl 3-isopropyl-4-methoxybenzoate | 84% | nih.gov |

| 5 | 1-(3-Isopropyl-4-methoxyphenyl)-2-(2-nitrophenyl)ethene | H₂, Pd-C, MeOH, rt, 2 h | 1-(3-Isopropyl-4-methoxyphenyl)-2-(2-aminophenyl)ethane | 78% (overall from benzyl (B1604629) bromide precursor) | nih.gov |

| 6 | 1-(3-Isopropyl-4-methoxyphenyl)-2-(2-aminophenyl)ethane | H₂SO₄, isopentyl nitrite, acetone, 0-10 °C | 2-Isopropyl-3-methoxy-9,10-dihydrophenanthrene | - | nih.gov |

Theoretical and Computational Investigations of 2 Isopropylanisole

Electronic Structure and Aromaticity Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure of 2-isopropylanisole. The benzene (B151609) ring, substituted with a methoxy (B1213986) and an isopropyl group, maintains its aromatic character, which is a key determinant of its chemical behavior. According to Hückel's rule, the planar, cyclic, and fully conjugated ring system with 6 π-electrons confers aromaticity. schoolwires.net The substituents, however, modulate the electron density distribution within the ring. The methoxy group (-OCH3) is an ortho-, para-directing and activating group due to its +M (mesomeric) effect, which donates electron density to the ring through resonance. schoolwires.net The isopropyl group is a weak ortho-, para-directing and activating group due to its +I (inductive) effect.

Density functional theory (DFT) calculations can provide a more quantitative picture of the electronic properties. For instance, calculations on related substituted anisoles have been performed to understand the impact of substituents on the electronic environment. While specific calculations for this compound are not extensively reported in the initial search, the principles from studies on analogous molecules can be applied. The interplay of the electron-donating methoxy group and the weakly electron-donating isopropyl group influences the molecule's reactivity in electrophilic aromatic substitution reactions. schoolwires.net

Reaction Mechanism Elucidation through Quantum Chemical Methods

Computational chemistry offers powerful tools to investigate the pathways of chemical reactions involving this compound. numberanalytics.comakj.az By mapping the potential energy surface, researchers can identify transition states and intermediates, thereby elucidating the step-by-step mechanism of a reaction. escholarship.orgmdpi.comresearchgate.net

Transition State Analysis in Catalytic Processes

Quantum chemical methods, particularly DFT, are widely used to study the transition states of reactions catalyzed by transition metals. akj.az For example, in a study of rhodium-catalyzed C-H amination, DFT calculations were used to explore the energy profile of the reaction of anisole (B1667542) with a rhodium nitrenoid. These calculations revealed the relative energies of the transition states for different pathways, helping to understand the reaction's feasibility and selectivity. Although this study focused on anisole, similar computational approaches could be applied to this compound to understand how the isopropyl group influences the transition state geometry and energy in catalytic C-H functionalization reactions. Hammett analysis of the reaction of para-substituted cumenes with heterogeneous copper catalysts indicated a significant development of positive charge in the transition state, suggesting a more asynchronous transition state compared to similar reactions with ethylbenzene. csic.es

Stereoselectivity Prediction in Asymmetric Reactions

Predicting the stereochemical outcome of asymmetric reactions is a significant application of computational chemistry. While specific studies on predicting stereoselectivity in reactions involving this compound were not found in the initial search, the methodologies are well-established. For instance, in asymmetric catalysis, computational models can be used to calculate the energies of the diastereomeric transition states leading to different stereoisomers. The energy difference between these transition states can be correlated with the experimentally observed enantiomeric excess. This approach has been successfully applied to various asymmetric reactions and could be used to design or optimize catalysts for stereoselective transformations of this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to explore the conformational landscape and intermolecular interactions of this compound over time. orgosolver.comlibretexts.org The rotation around the single bonds connecting the isopropyl and methoxy groups to the benzene ring allows the molecule to adopt various conformations. orgosolver.com

Conformational analysis using methods like DFT can identify the most stable conformers. researchgate.net For a related compound, 4-(bromomethyl)-2-isopropyl-1-methoxybenzene, DFT simulations predicted a dihedral angle of approximately 15° between the methoxy oxygen and the bromomethyl carbon, which stabilizes the molecule. Similar calculations for this compound would likely show that the preferred conformation minimizes steric hindrance between the bulky isopropyl group and the methoxy group. Newman projections are a useful tool for visualizing the different staggered and eclipsed conformations and their relative energies. orgosolver.comlibretexts.org

MD simulations can also be used to study the interactions of this compound with other molecules, such as solvents or biological macromolecules. These simulations can provide insights into solvation effects and binding modes, which are crucial for understanding its behavior in different environments.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data for structure verification and analysis.

NMR Spectroscopy: Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. The predicted spectra can be compared with experimental data to aid in the assignment of peaks. For instance, the ¹H NMR spectrum of this compound would be expected to show distinct signals for the methoxy protons, the isopropyl protons (a septet for the CH and a doublet for the two CH₃ groups), and the aromatic protons. tandfonline.comacs.org

Infrared (IR) Spectroscopy: Theoretical calculations can compute the vibrational frequencies and IR intensities of this compound. These predicted spectra can be used to assign the vibrational modes observed in experimental IR spectra. For example, the calculations would predict characteristic C-O stretching frequencies for the methoxy group and various C-H stretching and bending vibrations.

Mass Spectrometry: While not directly a predictive method in the same way as NMR or IR, computational analysis can aid in the interpretation of mass spectra. For example, the fragmentation patterns observed in the mass spectrum of 4-isopropylanisole (B1583350) show major peaks at m/z 135 and 150. nih.gov Computational studies could help rationalize the formation of these fragments.

In Silico Screening and Molecular Docking Studies (for related isomers/derivatives)

In silico screening and molecular docking are computational techniques used to predict the binding affinity of small molecules to a biological target. nih.gov While specific docking studies for this compound were not prominent in the initial search, studies on its isomer, 4-isopropylanisole, and other derivatives provide valuable insights.

Molecular docking studies have been performed on 4-isopropylanisole to evaluate its potential as an inhibitor of the COVID-19 main protease (Mpro). dergipark.org.tr These studies indicated that 4-isopropylanisole could bind effectively to the active site of the enzyme. dergipark.org.tr Similarly, docking studies of various isatin (B1672199) and acetophenone (B1666503) derivatives have been conducted to assess their antimicrobial potential. journaljpri.com These computational approaches are crucial in drug discovery for identifying potential lead compounds. nih.govnih.gov For instance, a study on 1,3,4-oxadiazole (B1194373) derivatives used molecular docking to investigate their antithrombotic activity by targeting factor Xa. nih.gov

Such in silico methods could be applied to this compound and its derivatives to explore their potential biological activities. By screening a virtual library of related compounds against various protein targets, it is possible to identify promising candidates for further experimental investigation.

Biological and Pharmacological Research Contexts Focused on Synthetic Targets and Mechanisms

Design and Synthesis of Compounds with Potential Pharmaceutical Relevance

The modification of the basic aromatic monoterpene scaffold is a common strategy for developing new bioactive molecules. nih.gov The inherent reactivity of the phenolic group in precursors like thymol (B1683141) and carvacrol (B1668589) allows for straightforward derivatization to produce compounds with enhanced or novel properties. nih.govmdpi.com

The synthesis of bioactive ether derivatives from aromatic monoterpenes is a well-established field. The phenolic hydroxyl group of compounds like thymol and carvacrol serves as a prime site for modification. A primary method for creating these ether derivatives is the Williamson ether synthesis. This reaction involves deprotonating the parent phenol (B47542) with a base, such as sodium hydride (NaH) or potassium hydroxide (B78521), followed by reaction with an alkyl halide. nih.gov This straightforward approach allows for the introduction of a wide variety of ether-linked substituents, enabling the modulation of the molecule's physicochemical properties, such as lipophilicity and steric bulk, which can in turn influence biological activity.

For instance, the synthesis of 1-(2-cyclohexyl-ethoxy)-2-isopropyl-5-methyl-benzene (a thymol derivative) is achieved by reacting thymol with potassium hydroxide and 1-bromo-2-cyclohexylethane in acetonitrile (B52724). nih.gov Such modifications are explored to enhance the therapeutic potential of the parent monoterpene. nih.gov

| Parent Compound | Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Thymol/Carvacrol | Williamson Ether Synthesis | 1. Base (e.g., NaH, KOH) 2. Alkyl Halide (e.g., 1-bromo-2-cyclohexylethane) | Ether-linked analogues | nih.gov |

| Thymol/Carvacrol | Esterification | Acid Anhydride or Acid Chloride (e.g., Acetyl Chloride) | Ester derivatives | nih.govresearchgate.net |

Indirubin (B1684374) is a naturally occurring alkaloid recognized for its ability to inhibit cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3β (GSK-3β), making it a valuable scaffold in cancer and neurodegenerative disease research. thieme-connect.de However, its poor solubility often limits its therapeutic application. To address this, hydrophilic groups, such as sugars linked via a 1,2,3-triazole ring, are incorporated into the indirubin structure. thieme-connect.de

The synthesis of indirubin derivatives typically proceeds via the condensation of an isatin (B1672199) derivative with indoxyl acetate (B1210297). thieme-connect.degoogle.combeilstein-journals.org The isatin core itself is a versatile precursor that can be functionalized to introduce the desired triazole moiety. thieme-connect.descielo.br The Sandmeyer methodology is a classic and frequently used route for the synthesis of the initial isatin ring from substituted anilines. dergipark.org.tr While isatin and its derivatives are key building blocks for a large number of pharmacologically active compounds, a direct, documented synthetic pathway starting from 2-isopropylanisole to produce the necessary isatin-triazole precursors for indirubin synthesis is not prominent in the reviewed scientific literature. scholarsresearchlibrary.comsciepub.com The development of these complex heterocyclic systems relies on established multi-step syntheses from foundational precursors like functionalized anilines or indoles. dergipark.org.trresearchgate.netmdpi.com

Pathways to Bioactive Ether Derivatives

Investigations into Enzyme Inhibition Mechanisms (e.g., Mpro via related aromatic monoterpenes)

Aromatic monoterpenes and their derivatives are known to exhibit a range of biological activities, including enzyme inhibition. dergipark.org.tr A significant area of recent research has been the investigation of natural compounds as potential inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. mdpi.com

In silico molecular docking studies have been conducted to evaluate the potential of thymol and carvacrol, structural isomers of the phenolic precursor to this compound, as Mpro inhibitors. researchgate.netmdpi.com These studies revealed that both thymol and carvacrol demonstrate a strong binding affinity for the Mpro active site. researchgate.netmdpi.com The main protease is a key target for antiviral drugs because its inhibition disrupts the virus's ability to replicate. biorxiv.org The binding interactions between these monoterpenes and the enzyme are characterized by a combination of hydrogen bonds, electrostatic interactions, and hydrophobic interactions within the enzyme's binding pocket. researchgate.net One study concluded that carvacrol, carvacryl acetate, and cuminaldehyde are all potential inhibitors of SARS-CoV-2 Mpro. scholarsresearchlibrary.com These findings suggest that the aromatic monoterpene scaffold could serve as a basis for designing novel antiviral agents targeting this critical viral enzyme.

| Compound | Target Enzyme | Methodology | Key Findings | Reference |

|---|---|---|---|---|

| Thymol | SARS-CoV-2 Mpro | Molecular Docking | Strong binding affinity to the active site. | researchgate.netmdpi.com |

| Carvacrol | SARS-CoV-2 Mpro | Molecular Docking | Shows strong binding affinity; interactions involve electrostatic, hydrogen, and hydrophobic bonds. Considered a promising candidate. | scholarsresearchlibrary.comresearchgate.netmdpi.com |

| Carvacryl Acetate | SARS-CoV-2 Mpro | Molecular Docking | Identified as a potential inhibitor. | scholarsresearchlibrary.com |

Structure-Activity Relationship Studies within Aromatic Monoterpene Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic properties of lead compounds. For aromatic monoterpenes, these studies typically involve modifying the phenolic hydroxyl group or the alkyl substituents on the aromatic ring to observe the effect on biological activity. researchgate.net

Extensive research on thymol and carvacrol has yielded significant SAR insights. For example, the synthesis of various ester and ether derivatives has shown that such modifications can profoundly impact bioactivity. researchgate.net In one study evaluating antibacterial activity, thymyl ester derivatives showed enhanced activity against several bacterial strains, including S. mutans and B. subtilis, when compared to the parent thymol molecule. scholarsresearchlibrary.com Conversely, the corresponding carvacrol derivatives were found to be less active than carvacrol itself. scholarsresearchlibrary.com

In another study focused on larvicidal activity against Aedes aegypti, substituting the acidic proton of carvacrol with ester, ether, or acetic acid groups resulted in either the maintenance or a reduction of potency. researchgate.net Interestingly, some thymol derivatives were found to be more effective larvicides than carvacrol derivatives. researchgate.net These findings underscore the importance of the specific substitution pattern on the aromatic ring and the nature of the functional group replacing the phenolic hydrogen. Such SAR studies are essential for guiding the rational design of more potent and selective therapeutic agents based on the aromatic monoterpene scaffold.

| Parent Compound | Modification | Resulting Derivative | Observed Change in Activity | Reference |

|---|---|---|---|---|

| Thymol | Esterification | Thymyl esters (e.g., 4a, 4b, 4c) | Enhanced antibacterial activity against certain strains compared to thymol. | scholarsresearchlibrary.com |

| Carvacrol | Esterification | Carvacrol esters | Reduced antibacterial activity compared to carvacrol. | scholarsresearchlibrary.com |

| Carvacrol | Substitution of hydroxyl proton (esters, ethers) | Various derivatives | Maintained or reduced larvicidal activity against Aedes aegypti. | researchgate.net |

| Thymol | Substitution of hydroxyl proton | Various derivatives | Some derivatives showed higher larvicidal potency than carvacrol derivatives. | researchgate.net |

Analytical Methodologies for Research Characterization

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

The definitive structural confirmation of 2-isopropylanisole is primarily achieved through the application of advanced spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The aromatic protons typically appear as a multiplet in the range of δ 6.8-7.2 ppm. The methoxy (B1213986) group protons present as a sharp singlet around δ 3.771 ppm, while the isopropyl group gives rise to a septet for the single methine proton at approximately δ 3.329 ppm and a doublet for the six equivalent methyl protons at about δ 1.208 ppm. chemicalbook.com The integration of these signals confirms the number of protons in each chemical environment.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The spectrum shows distinct peaks for the methoxy carbon, the aromatic carbons, and the carbons of the isopropyl group, confirming the substitution pattern on the benzene (B151609) ring.

Mass Spectrometry (MS) is instrumental in determining the molecular weight and fragmentation pattern of this compound. Under electron ionization (EI), the molecule exhibits a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 150, which corresponds to its molecular weight. chemicalbook.com A prominent fragment is often observed at m/z 135, resulting from the loss of a methyl group ([M-CH₃]⁺), which is a characteristic fragmentation pathway. chemicalbook.com High-resolution mass spectrometry (HRMS) can further confirm the elemental composition of the molecule with high accuracy.

| Spectroscopic Data for this compound | |

| Technique | Observed Signals/Peaks |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.196 (m), 7.133 (m), 6.907 (m), 6.808 (m) (Aromatic H), 3.771 (s, 3H, -OCH₃), 3.329 (septet, 1H, -CH(CH₃)₂), 1.208 (d, 6H, -CH(CH₃)₂) chemicalbook.com |

| Mass Spectrometry (EI) | m/z 150 [M]⁺ (Molecular Ion), m/z 135 [M-CH₃]⁺ (Base Peak) chemicalbook.com |

Chromatographic Separation Methods for Purity and Isomer Analysis

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from its structural isomers, such as 3-isopropylanisole and 4-isopropylanisole (B1583350).

Gas Chromatography (GC) is a powerful tool for separating volatile compounds like anisole (B1667542) derivatives. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), it allows for both quantification and identification of the components in a mixture. The separation of positional isomers (ortho, meta, para) can be achieved by selecting a capillary column with a suitable stationary phase that can differentiate based on the slight differences in their boiling points and polarities. mtc-usa.com For instance, a non-polar or medium-polarity column is often effective.

High-Performance Liquid Chromatography (HPLC) offers an alternative for the analysis and purification of this compound. Reverse-phase HPLC, using a non-polar stationary phase like C18 and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water), is a common approach. sielc.com The separation is based on the differential partitioning of the isomers between the stationary and mobile phases. The use of a Phenyl Hydride column can be particularly effective for separating positional isomers of substituted aromatic compounds. mtc-usa.com Detection is typically achieved using a UV detector, as the aromatic ring of this compound absorbs UV light.

In synthetic procedures, flash chromatography is frequently employed for the purification of this compound from reaction byproducts and isomers. rsc.org A typical system involves a silica (B1680970) gel stationary phase and a non-polar eluent system, such as a gradient of ethyl acetate (B1210297) in hexane. rsc.org

| Chromatographic Methods for this compound Analysis | |

| Technique | Typical Conditions |

| Gas Chromatography (GC) | Column: Capillary column (e.g., non-polar or medium polarity) Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| High-Performance Liquid Chromatography (HPLC) | Column: Reverse-phase (e.g., C18, Phenyl Hydride) mtc-usa.comsielc.comMobile Phase: Acetonitrile/Water gradient sielc.comDetector: UV |

| Flash Chromatography | Stationary Phase: Silica gel Eluent: Hexane/Ethyl Acetate gradient rsc.org |

Development of Detection and Quantification Protocols in Research Matrices

The detection and quantification of this compound in various research matrices, such as in reaction mixtures or biological samples, require the development of robust and sensitive analytical protocols.

The development of such protocols often begins with the optimization of sample preparation to extract the analyte of interest and remove interfering substances. For complex matrices, techniques like liquid-liquid extraction or solid-phase extraction (SPE) may be employed.

For quantification, GC-MS is a highly selective and sensitive method. By operating the mass spectrometer in selected ion monitoring (SIM) mode, the instrument can be set to detect only the characteristic ions of this compound, thereby increasing the signal-to-noise ratio and lowering the limit of detection. An internal standard is typically used to ensure accuracy and precision in quantification.

HPLC with UV or MS detection is also a viable method for quantification. The choice of detector depends on the required sensitivity and selectivity. HPLC-MS, particularly with techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can provide very low detection limits. nih.gov

The development of these analytical methods involves validation steps to ensure their accuracy, precision, linearity, and robustness. This includes establishing calibration curves using standards of known concentration. For example, in monitoring a chemical reaction, a time-course analysis can be performed by taking aliquots at different intervals, quenching the reaction, and analyzing the concentration of this compound using a validated GC or HPLC method. google.com

| Protocols for Detection and Quantification of this compound | |

| Methodology | Key Considerations |

| Sample Preparation | Liquid-liquid extraction, Solid-Phase Extraction (SPE) to remove matrix interferences. |

| GC-MS | Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Standardization: Use of an internal standard for accurate quantification. |

| HPLC-UV/MS | Detector: UV for routine analysis, MS (ESI or APCI) for high sensitivity. nih.govCalibration: Generation of a calibration curve with known standards. |

| Method Validation | Assessment of accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ). |

Q & A

Basic: What are the established synthetic routes for 2-isopropylanisole, and how do reaction conditions influence yield and purity?

This compound is typically synthesized via Friedel-Crafts alkylation, where anisole reacts with isopropyl halides in the presence of Lewis acid catalysts (e.g., AlCl₃). Alternative methods include nucleophilic aromatic substitution using isopropoxide derivatives. Yield optimization requires precise control of temperature (60–80°C), stoichiometric ratios (anisole:alkylating agent ≥1:1.1), and catalyst activation time. Impurities like unreacted anisole or over-alkylated byproducts can be minimized via column chromatography or distillation .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- NMR : <sup>1</sup>H NMR shows distinct signals for the methoxy group (δ 3.7–3.9 ppm) and isopropyl substituent (δ 1.2–1.4 ppm for CH₃; δ 2.8–3.1 ppm for CH). <sup>13</sup>C NMR confirms aromatic carbons (δ 110–160 ppm) and the isopropyl quaternary carbon (δ 30–35 ppm).

- IR : Stretching vibrations for C-O (methoxy, ~1250 cm⁻¹) and C-H (aromatic, ~3050 cm⁻¹) are critical.

- GC-MS : Molecular ion peak at m/z 150 (C₁₀H₁₄O) and fragmentation patterns (e.g., loss of isopropyl group, m/z 108) validate structure .

Basic: How do solubility and stability profiles of this compound impact experimental design in organic synthesis?

This compound is lipophilic (logP ~2.5), soluble in non-polar solvents (e.g., hexane, diethyl ether), and stable under inert atmospheres. However, exposure to light or acidic conditions may induce demethylation or oxidation. Researchers should use amber glassware, inert gas purging (N₂/Ar), and pH-neutral conditions for long-term storage. Solvent choice affects reaction kinetics: polar aprotic solvents (e.g., DMF) accelerate electrophilic substitutions but may reduce regioselectivity .

Advanced: What mechanistic insights explain regioselectivity in electrophilic substitution reactions involving this compound?

The isopropyl group acts as an electron-donating substituent via hyperconjugation, directing electrophiles to the para position relative to itself. Computational studies (DFT calculations) reveal that steric hindrance from the isopropyl group disfavors ortho attack, while resonance stabilization of the para-intermediate lowers activation energy. Kinetic vs. thermodynamic control can be probed using competitive reactions under varying temperatures (25°C vs. 80°C) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies in bioactivity (e.g., antimicrobial potency) often arise from variations in assay conditions (e.g., bacterial strain, solvent/DMSO concentration). To address this:

- Standardize protocols : Use CLSI guidelines for MIC assays.

- Control solvent effects : Limit DMSO to ≤1% v/v.

- Validate purity : HPLC-UV/ELSD (>98%) to exclude confounding impurities.

Meta-analyses of PubChem BioAssay data (Entry CID: [redacted]) can identify trends across studies .

Advanced: What computational modeling approaches are suitable for predicting the environmental fate of this compound?

- QSAR models : Estimate biodegradation half-lives (e.g., EPI Suite™).

- Molecular dynamics : Simulate interactions with soil organic matter (humic acids) to predict adsorption coefficients (Koc).

- Density functional theory (DFT) : Calculate bond dissociation energies to identify potential degradation pathways (e.g., photolysis, hydrolysis). Experimental validation via GC-MS or LC-HRMS is critical to confirm predictions .

Methodological: How should researchers design kinetic studies to compare catalytic efficiency in this compound synthesis?

- Pseudo-first-order conditions : Maintain excess anisole ([anisole] ≥10× [isopropyl halide]).

- In-situ monitoring : Use <sup>19</sup>F NMR (if fluorinated catalysts) or UV-Vis spectroscopy to track reagent depletion.

- Arrhenius analysis : Perform reactions at 3+ temperatures (e.g., 40°C, 60°C, 80°C) to calculate activation energy (Ea). Compare turnover frequencies (TOF) for different catalysts (e.g., FeCl₃ vs. AlCl₃) .

Methodological: What strategies mitigate batch-to-batch variability in this compound used for pharmacological studies?

- Strict QC protocols : Enforce ≥98% purity (HPLC), validated via triple detection (UV, RI, CAD).

- Controlled crystallization : Recrystallize from ethanol/water mixtures to ensure consistent polymorphic form.

- Stability testing : Accelerated aging studies (40°C/75% RH for 4 weeks) with periodic LC-MS analysis .

Data Interpretation: How to statistically analyze contradictory toxicity data across in vitro and in vivo models?

- Weight-of-evidence approach : Apply Bradford Hill criteria (e.g., consistency, biological gradient).

- Meta-regression : Adjust for covariates like exposure duration or metabolic differences (e.g., cytochrome P450 activity in rodents vs. humans).

- Benchmark dose (BMD) modeling : Identify NOAEL/LOAEL thresholds using PROAST software .

Emerging Research: What unexplored applications of this compound exist in materials science?

Preliminary studies suggest utility as:

- Liquid crystal precursors : Modify mesogenic properties via functionalization (e.g., introducing fluorinated tails).

- Polymer additives : Enhance thermal stability in polycarbonates (TGA data required).

Collaborative studies with synchrotron XRD/SAXS can elucidate structure-property relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.